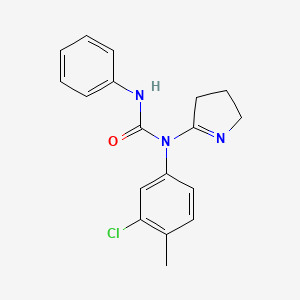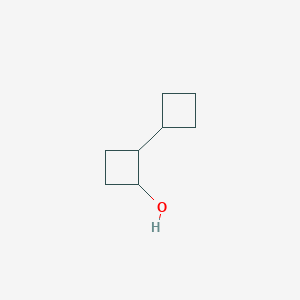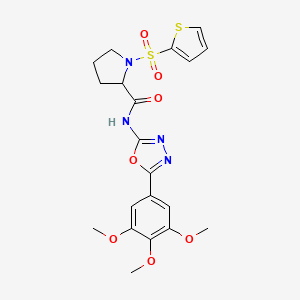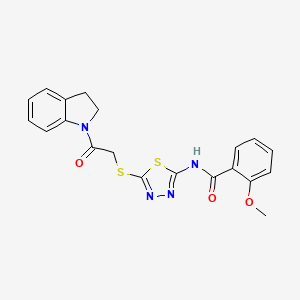![molecular formula C18H17F3N4O2S B2406621 N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)naftaleno-1-sulfonamida CAS No. 2034539-16-5](/img/structure/B2406621.png)
N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)naftaleno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17F3N4O2S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticáncer
Las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas han mostrado propiedades anticancerígenas prometedoras. Inhiben el crecimiento de las células cancerosas al interferir con procesos celulares clave. La investigación sugiere que este compuesto puede dirigirse a receptores o vías específicas involucradas en la progresión del cáncer . Se necesitan más estudios para dilucidar su mecanismo de acción preciso.
Efectos Antimicrobianos
El compuesto exhibe actividad antimicrobiana contra varios patógenos, incluidas bacterias, hongos y virus. Su potencial como agente antibacteriano y antifúngico lo hace valioso para combatir enfermedades infecciosas .
Propiedades Analgésicas y Antiinflamatorias
Las triazolotiadiazinas han sido investigadas por sus efectos analgésicos y antiinflamatorios. Pueden modular la percepción del dolor y reducir la inflamación, lo que las hace relevantes para el manejo del dolor y las condiciones inflamatorias .
Potencial Antioxidante
Como antioxidante, este compuesto elimina los radicales libres y protege las células del daño oxidativo. Los antioxidantes juegan un papel crucial en el mantenimiento de la salud general y la prevención de enfermedades relacionadas con la edad .
Actividad Antiviral
Las triazolotiadiazinas han demostrado propiedades antivirales contra ciertos virus. Su capacidad para inhibir la replicación viral o la entrada podría ser valiosa para desarrollar nuevos fármacos antivirales .
Inhibidores Enzimáticos
Este compuesto actúa como un inhibidor enzimático en varios contextos:
Agentes Antituberculosos
Las triazolotiadiazinas también se han explorado como posibles fármacos antituberculosos. La tuberculosis sigue siendo un desafío para la salud mundial, y se necesitan urgentemente nuevos tratamientos .
En resumen, las actividades farmacológicas multifacéticas de este compuesto lo convierten en un tema fascinante para el diseño, descubrimiento y desarrollo de fármacos. Los investigadores continúan explorando su potencial en el tratamiento de diversas enfermedades. Tenga en cuenta que se necesitan más estudios y ensayos clínicos para aprovechar al máximo sus beneficios terapéuticos. 🌟
Mecanismo De Acción
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Action Environment
The design of new entities by substituting different pharmacophores in one structure has led to compounds with increased antimicrobial action .
Propiedades
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFLRDXDXJRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)
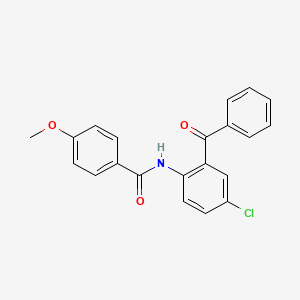
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
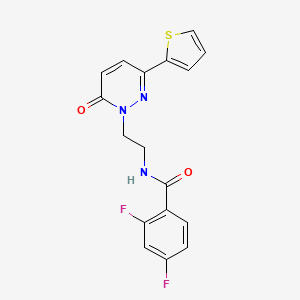
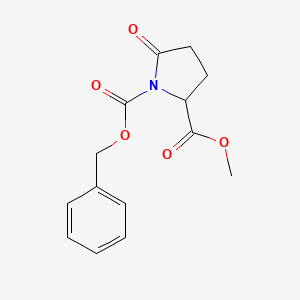
![2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406549.png)
![4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2406553.png)

